jezonocinol A

Description

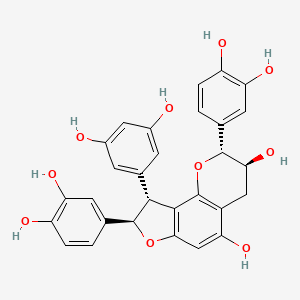

Jezonocinol A is a phenolic polyketide classified as a 2-arylbenzofuran flavonoid, isolated primarily from Picea jezoensis subsp. jezoensis. Its IUPAC name is (2R,3S,8R,9R)-2,8-bis(3,4-dihydroxyphenyl)-9-(3,5-dihydroxyphenyl)-3,4,8,9-tetrahydro-2H-furo[2,3-h]chromene-3,5-diol, with a molecular formula of C₂₉H₂₄O₁₀ and a molecular weight of 532.50 g/mol .

This compound exhibits complex pharmacokinetic profiles, including moderate human intestinal absorption (HIA: 0.547), blood-brain barrier penetration (BBB: 0.003), and interactions with cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6). It also shows inhibitory effects on drug transporters like P-glycoprotein and OATP1B1, suggesting implications for drug-drug interactions . While its direct therapeutic applications are under investigation, its structural complexity and metabolic attributes position it as a candidate for anticancer and anti-inflammatory drug development.

Properties

Molecular Formula |

C29H24O10 |

|---|---|

Molecular Weight |

532.5 g/mol |

IUPAC Name |

(2R,3S,8R,9R)-2,8-bis(3,4-dihydroxyphenyl)-9-(3,5-dihydroxyphenyl)-3,4,8,9-tetrahydro-2H-furo[2,3-h]chromene-3,5-diol |

InChI |

InChI=1S/C29H24O10/c30-15-5-14(6-16(31)9-15)25-26-24(38-28(25)13-2-4-19(33)22(36)8-13)11-20(34)17-10-23(37)27(39-29(17)26)12-1-3-18(32)21(35)7-12/h1-9,11,23,25,27-28,30-37H,10H2/t23-,25+,27+,28-/m0/s1 |

InChI Key |

BCIBEYSHPVFKBY-KCPWBINCSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](OC2=C1C(=CC3=C2[C@H]([C@@H](O3)C4=CC(=C(C=C4)O)O)C5=CC(=CC(=C5)O)O)O)C6=CC(=C(C=C6)O)O)O |

Canonical SMILES |

C1C(C(OC2=C1C(=CC3=C2C(C(O3)C4=CC(=C(C=C4)O)O)C5=CC(=CC(=C5)O)O)O)C6=CC(=C(C=C6)O)O)O |

Synonyms |

jezonocinol A |

Origin of Product |

United States |

Comparison with Similar Compounds

Jezonocinol A belongs to a family of bioactive phenolic compounds, including its structural analogs (e.g., Jezonocinol B, Jezonocinol C) and simpler phenolics like caffeic acid and quercetin. Below is a detailed comparative analysis:

Structural and Physicochemical Comparisons

Key Observations :

- This compound and C share a 2-arylbenzofuran skeleton but differ in substituents and molecular weight, impacting solubility (e.g., Jezonocinol C has lower LogP: 2.829 vs. A’s 2.30) .

- Simpler phenolics like caffeic acid and quercetin lack the fused ring system of Jezonocinols, leading to lower molecular weights and distinct bioactivity profiles .

Key Observations :

- Antitumor Efficacy: Jezonocinol B outperforms A and C in direct antitumor activity, likely due to optimized substituent arrangement enhancing target binding .

- Pharmacokinetics: this compound’s moderate absorption and enzyme interactions contrast with Jezonocinol C’s poor bioavailability, highlighting structural nuances in drug-likeness .

Critical Analysis of Structural-Activity Relationships (SAR)

- Phenolic -OH Groups: this compound’s eight -OH groups contribute to its high TPSA (180.00 Ų), which may limit membrane permeability but enhance interactions with polar targets like enzymes .

Q & A

What experimental methodologies are recommended for synthesizing and characterizing jezonocinol A in a reproducible manner?

To synthesize this compound, prioritize protocols from peer-reviewed studies that detail reaction conditions (e.g., temperature, catalysts, solvents) and purification steps (e.g., column chromatography, recrystallization). Characterization should combine spectroscopic methods (¹H/¹³C NMR, IR) and chromatographic techniques (HPLC, GC-MS) to confirm structural integrity and purity. Reproducibility requires documenting reagent sources, purity levels, and instrument calibration data, as per guidelines for material synthesis in chemistry journals . For validation, cross-reference spectral data with published databases (e.g., SciFinder, PubChem) and include error margins in measurements .

How can researchers resolve contradictions in reported bioactivity data for this compound across in vitro and in vivo studies?

Contradictions often arise from variability in experimental models, dosages, or bioavailability. Address this by:

- Systematic comparison : Tabulate parameters like cell lines, animal models, and assay conditions from conflicting studies to identify confounding variables .

- Dose-response analysis : Replicate experiments using standardized doses and controlled delivery systems (e.g., microdialysis for in vivo studies).

- Meta-analysis : Apply statistical tools (e.g., forest plots) to aggregate data and assess heterogeneity across studies .

Document methodological discrepancies in a shared repository to guide future replication efforts .

What strategies ensure robust experimental design when investigating this compound’s mechanism of action?

Adopt the PICOT framework (adapted for chemistry):

- Population : Target biomolecules (e.g., enzymes, receptors).

- Intervention : this compound concentration and exposure time.

- Comparison : Positive/negative controls (e.g., known inhibitors).

- Outcome : Quantitative metrics (e.g., IC₅₀, binding affinity).

- Time : Kinetic studies to track reaction progression.

Use orthogonal assays (e.g., SPR for binding, enzymatic assays for activity) to validate findings. Pre-register hypotheses and analytical plans to reduce bias .

How should researchers approach literature reviews to identify gaps in this compound’s pharmacological profile?

- Keyword optimization : Combine terms like “this compound,” “biosynthesis pathways,” and “kinetic studies” across databases (PubMed, Web of Science).

- Citation chaining : Track seminal papers via reference lists and citation networks.

- Gap analysis : Use tools like VOSviewer to map research trends and underrepresented areas (e.g., metabolomic interactions, long-term toxicity) .

Exclude non-peer-reviewed sources and prioritize studies with mechanistic depth over descriptive reports .

What advanced analytical techniques are critical for elucidating this compound’s stereochemical properties?

- X-ray crystallography : Resolve absolute configuration and crystal packing.

- Chiral HPLC/CD spectroscopy : Confirm enantiomeric purity and optical activity.

- Computational modeling : Apply DFT calculations to predict stability of stereoisomers.

Validate results against synthetic standards and report crystallographic data (CCDC deposition) for peer verification .

How can researchers optimize isolation protocols for this compound from natural sources to improve yield and scalability?

- Extraction optimization : Test solvents (e.g., ethanol, supercritical CO₂) and extraction times via factorial design.

- Bioassay-guided fractionation : Use activity data to prioritize fractions.

- Scale-up considerations : Pilot continuous extraction systems and assess solvent recovery rates.

Include mass balance calculations and environmental impact assessments in protocols .

What criteria should guide the selection of in silico tools for predicting this compound’s ADMET properties?

- Software validation : Use tools (e.g., SwissADME, pkCSM) benchmarked against experimental data.

- Parameter transparency : Report force fields, scoring functions, and training datasets.

- Cross-verification : Compare predictions across multiple platforms and validate with in vitro assays (e.g., Caco-2 permeability) .

How can contradictory results in this compound’s antioxidant vs. pro-oxidant effects be methodologically addressed?

- Redox profiling : Measure ROS generation (e.g., DCFH-DA assay) under varying oxygen tensions and pH.

- Dual-assay approach : Pair cell-free (e.g., DPPH scavenging) and cell-based (e.g., glutathione depletion) assays.

- Contextual factors : Account of cell type-specific redox environments and metabolite interactions .

What steps are essential for designing a reproducible pharmacokinetic study of this compound in animal models?

- Dosing precision : Use pharmacokinetic software (e.g., WinNonlin) to model absorption rates.

- Sampling rigor : Collect plasma/tissue samples at staggered time points with biological replicates.

- Analytical validation : Employ LC-MS/MS with isotopic internal standards to quantify parent compound and metabolites. Publish raw pharmacokinetic parameters (AUC, Cmax, t½) in open-access formats .

How can researchers leverage structural analogs of this compound to infer structure-activity relationships (SAR)?

- SAR libraries : Synthesize or source analogs with modifications at key functional groups (e.g., hydroxylation sites).

- Activity clustering : Use PCA or cluster analysis to correlate structural features (e.g., logP, H-bond donors) with bioactivity.

- Crystallographic docking : Map binding poses in target active sites to identify critical interactions. Cross-validate with mutagenesis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.